4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronate groups attached to a fluorene core. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane typically involves the reaction of a fluorene derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as column chromatography or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronate groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Substituted boronate esters.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane involves the interaction of its boronate groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a boron source .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but with a phenyl group instead of a fluorene core.
Pinacolborane: Contains a single boronate group and is used in similar reactions.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with a single boronate group.
Uniqueness
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane is unique due to its dual boronate groups and fluorene core, which provide enhanced reactivity and stability. This makes it particularly useful in complex organic synthesis and materials science .
Properties
Molecular Formula |
C25H32B2O4 |
---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-11-12-20-17(14-18)13-16-9-10-19(15-21(16)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 |
InChI Key |
YQNDBHHYQXJEEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=CC(=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.